Tert-butyl 2-methylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJKZWOLKMCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335183 | |
| Record name | tert-butyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-12-5 | |
| Record name | tert-butyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Tert-butyl 2-methylbutanoate and its Analogues
The synthesis of this compound, a chiral ester with applications in various fields, can be achieved through several established chemical methodologies. These methods focus on creating the ester bond efficiently while controlling the stereochemistry at the chiral center.
Esterification Reactions and Process Optimization
Direct esterification is a primary method for synthesizing tert-butyl esters. A notable approach involves the reaction of a carboxylic acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst like sulfuric acid. This method offers a safe and scalable route for producing tert-butyl amides from nitriles, a reaction that shares mechanistic similarities with esterification. orgsyn.org The use of tert-butyl acetate circumvents the need for gaseous isobutylene (B52900) or solid tert-butanol (B103910), which can pose challenges on a larger scale. orgsyn.org
Another efficient method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the source of the tert-butyl group. This approach can be performed under solvent-free and base-free conditions using electromagnetic milling, presenting a green and sustainable option. rsc.org This method is particularly advantageous for sensitive molecules due to the neutral reaction environment. rsc.org
For the synthesis of chiral analogues, such as (R)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901), direct esterification of the corresponding chiral carboxylic acid with tert-butanol is a common strategy. To maintain the stereochemical integrity of the chiral center, mild reaction conditions are crucial. This often involves the use of coupling reagents like diisopropylcarbodiimide (DIC) and a catalyst such as copper(I) chloride (CuCl). Optimization of this process includes controlling the temperature between 0 and 20 °C and performing the reaction under an inert atmosphere to prevent side reactions and racemization.
Table 1: Comparison of Esterification Methods
| Method | Key Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Acid-catalyzed Esterification | Carboxylic acid, tert-butyl acetate, H₂SO₄ | Acetic acid solvent, 30 °C | - | Safe and scalable alternative to using isobutylene. orgsyn.org |
| Electromagnetic Milling | Carboxylic acid, (Boc)₂O | Solvent-free, base-free | - | Green and sustainable method. rsc.org |
Chemo- and Stereoselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound and its analogues often requires chemo- and stereoselective strategies. One approach is the kinetic resolution of a racemic mixture. For instance, lipase-catalyzed hydrolysis can be used to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer enriched. google.com
Asymmetric synthesis is another powerful tool. This can involve the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. For example, the enantioselective preparation of (2R,3R)- and (2S,3S)-2,3-dimethylglycerate ethyl esters has been achieved through the addition of a sterically hindered chiral lithium enolate to acetaldehyde. semanticscholar.org While effective, this method can have low atom economy due to the use of a chiral auxiliary. semanticscholar.org
The stereoselectivity of a reaction can be influenced by the structure of the reactants and catalysts. For example, in the hydrogenation of certain precursors, the stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.
Utilizing Chiral Precursors in Synthesis
A straightforward method for producing enantiomerically pure this compound is to start with a chiral precursor of known configuration. For example, (R)-(-)-2-Methylbutyric acid can be used as a starting material to synthesize the corresponding (R)-ester. researchgate.net This approach relies on the availability of the enantiopure starting material.
The synthesis of more complex chiral molecules often involves the use of chiral building blocks. For instance, (R)-tert-butyl 2-hydroxy-3-methylbutanoate serves as a valuable chiral intermediate in the synthesis of pharmaceuticals. Its preparation from (R)-2-hydroxy-3-methylbutyric acid ensures the desired stereochemistry in the final product. Similarly, the synthesis of L-γ-methyleneglutamic acid amide prodrugs utilizes L-pyroglutamic acid as a chiral starting material. nih.gov
The protection of functional groups is a key strategy when working with complex chiral precursors. For example, a tert-butyldimethylsilyl (TBS) group can be used to protect a hydroxyl group during a multi-step synthesis. This protecting group can be selectively removed later in the synthetic sequence.
Enzymatic and Biocatalytic Approaches to this compound Synthesis
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing esters like this compound. These methods often operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts.
Enzyme-Catalyzed Reactions and Biotransformations
Lipases are a class of enzymes that are widely used for the synthesis of esters. researchgate.net They can catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. researchgate.net Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly versatile and widely used biocatalyst for ester synthesis. nih.govrsc.org
Enzyme-catalyzed reactions can be used for the kinetic resolution of racemic mixtures. For example, the lipase-catalyzed transesterification of a racemic alcohol can selectively acylate one enantiomer, allowing for the separation of the two enantiomers. researchgate.net The enantioselectivity of the lipase can sometimes be influenced by the reaction conditions and the choice of acyl donor.
Biotransformations using whole-cell systems can also be employed for the synthesis of chiral esters. For instance, fungi like Geotrichum candidum can be used for the stereoselective reduction of ketones to produce chiral alcohols, which can then be esterified. researchgate.net
Table 2: Examples of Enzyme-Catalyzed Reactions for Ester Synthesis
| Enzyme | Reaction Type | Substrates | Product | Key Findings |
|---|---|---|---|---|
| Candida antarctica lipase B (Novozym 435) | Esterification | Adipic acid, tert-butanol | Di-tert-butyl adipate | Achieved a maximum yield of 39.1%. nih.gov |
| Candida antarctica lipase B (Novozym 435) | Transesterification | Racemic alcohol, acetyl donor | Enantiomerically enriched acetate and alcohol | Reaction rate for one stereoisomer was 72 times greater than the other. researchgate.net |
| Rhizopus chinensis lipase | Hydrolysis | (R,S)-ethyl 2-methylbutyrate | (R)-ethyl 2-methylbutyrate | Achieved an optical purity of 95.0%. google.com |
Development of Biocatalytic Systems for Ester Formation
The development of efficient biocatalytic systems is crucial for the industrial application of enzyme-catalyzed ester synthesis. Immobilization of enzymes on solid supports, such as in Novozym 435, offers several advantages, including enhanced stability and reusability of the biocatalyst. rsc.org
Flow biocatalysis, where the substrate solution is continuously passed through a reactor containing the immobilized enzyme, is a promising approach for large-scale production. mdpi.com This method allows for high productivity and easy separation of the product from the biocatalyst. Microreactors have also been shown to be effective for the enzymatic synthesis of flavor esters, offering high reaction rates and yields. d-nb.info
The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme amount is critical for maximizing the yield and efficiency of the biocatalytic process. nih.govbiointerfaceresearch.com For example, in the synthesis of benzyl (B1604629) benzoate (B1203000) using Novozym 435, the highest conversion was achieved at 60 °C with a specific molar ratio of the substrates. biointerfaceresearch.com The choice of solvent can also significantly impact the performance of the biocatalyst. biointerfaceresearch.com
Reactivity and Mechanistic Studies of this compound
The chemical behavior of this compound is dictated by the interplay between its sterically hindered tert-butyl group and the reactivity of the ester functional group. This section explores its transformations through oxidation, reduction, substitution, and thermal decomposition, drawing on mechanistic studies of the compound and its structural analogs.
Oxidation Pathways and Product Characterization
While specific oxidation studies on this compound are not extensively detailed in the literature, the reactivity of analogous compounds provides insight into potential pathways. The oxidation of tert-butyl esters can be challenging due to the lack of easily oxidizable protons alpha to the oxygen of the tert-butyl group. However, related compounds like tert-butyl ethers undergo oxidation. For instance, the cometabolic oxidation of methyl tert-butyl ether (MTBE) by certain microorganisms proceeds via the formation of tert-butyl formate (B1220265) (TBF), which subsequently hydrolyzes to tert-butyl alcohol (TBA). nih.gov This suggests a pathway involving initial enzymatic attack on one of the methyl groups of the ether, a functional group not present in this compound.
General chemical oxidation of esters can be achieved using strong oxidizing agents, though this often requires harsh conditions and may lead to cleavage of the ester bond. For this compound, oxidation would likely target the 2-methylbutanoyl portion of the molecule rather than the stable tert-butyl group.
In a broader context, the oxidation of tertiary amines with reagents like tert-butyl hydroperoxide can generate an iminium cation intermediate, showcasing a different mode of oxidative reactivity involving related tert-butyl compounds. grafiati.com
Reduction Reactions and Derivatives Formation
The ester functionality of this compound is susceptible to reduction by powerful reducing agents. The most common method for reducing esters is using lithium aluminum hydride (LiAlH₄). libretexts.org This reaction is not compatible with sodium borohydride (B1222165) (NaBH₄), which is not sufficiently reactive to reduce esters. libretexts.org
The reduction process involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This is followed by the elimination of the tert-butoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. The final products after an aqueous workup are two separate alcohols. libretexts.org For this compound, the expected products would be 2-methyl-1-butanol (B89646) and tert-butanol.
The general reaction is as follows: CCC(C)C(=O)OC(C)(C)C + LiAlH₄/H₂O → CCC(C)CH₂OH + HOC(C)(C)C
This transformation is a fundamental method for converting esters into primary alcohols and is widely used in organic synthesis.
Substitution Reactions Involving the Tert-butyl Moiety
The tert-butyl group in tert-butyl esters is a key functional handle for substitution reactions, primarily through the cleavage of the C-O bond adjacent to the carbonyl group. A significant reaction in this class is the conversion of tert-butyl esters into acid chlorides. This transformation can be achieved with high efficiency using thionyl chloride (SOCl₂). acs.org The reaction proceeds readily at room temperature and demonstrates high selectivity; other esters like methyl, ethyl, or benzyl esters remain largely unreactive under these conditions. acs.org This allows for the selective conversion of a tert-butyl ester to an acid chloride in a molecule containing other, less reactive ester groups.
Similarly, phosphorus trichloride (B1173362) (PCl₃) can be used to convert tert-butyl esters into their corresponding acid chlorides under mild conditions. researchgate.net This method is effective for a wide range of tert-butyl esters, including those with aryl, alkenyl, and alkyl substituents. researchgate.net Another approach involves using α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst to generate the acid chloride in situ, which can then react with alcohols or amines to form new esters or amides. organic-chemistry.org
These reactions are highly valuable in synthesis, as they convert a relatively stable ester into a highly reactive acid chloride, which is a versatile precursor for numerous other functional groups.
| Reagent | Catalyst | Product | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | None | 2-methylbutanoyl chloride | acs.org |
| Phosphorus trichloride (PCl₃) | None | 2-methylbutanoyl chloride | researchgate.net |
| α,α-Dichlorodiphenylmethane | SnCl₂ | 2-methylbutanoyl chloride (in situ) | organic-chemistry.org |
Thermal Decomposition and Pyrolysis Mechanisms of Related Esters
The thermal decomposition of tert-butyl esters is a well-characterized reaction that typically proceeds through a concerted, unimolecular elimination mechanism (pyrolysis). This process involves a six-membered cyclic transition state, often referred to as an E_i (elimination, intramolecular) reaction. For tert-butyl esters, thermolysis liberates isobutylene gas and the corresponding carboxylic acid. nih.gov
Studies on related polymeric systems, such as poly(tert-butyl acrylate) and poly(tert-butyl methacrylate), confirm this pathway. nih.govutwente.nl Upon heating, the tert-butyl ester groups decompose to yield isobutylene and carboxylic acid functionalities along the polymer backbone. nih.gov The apparent activation energy for the thermolysis of cross-linked poly(tert-butyl acrylate) has been calculated to be approximately 116 ± 7 kJ mol⁻¹. nih.gov
The general mechanism for the pyrolysis of this compound would be: CCC(C)C(=O)OC(C)(C)C + Heat → CCC(C)C(=O)OH + H₂C=C(CH₃)₂
Sophisticated Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like tert-butyl 2-methylbutanoate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. The this compound molecule possesses distinct sets of protons and carbons, each giving rise to a characteristic signal (chemical shift) in the NMR spectrum.
¹H NMR: The proton spectrum reveals the number of different proton environments and their neighboring protons through spin-spin splitting patterns. For this compound, the large tert-butyl group produces a prominent singlet signal due to its nine equivalent protons, while the protons of the 2-methylbutanoate moiety show more complex splitting patterns (a triplet, a sextet, a doublet, and a multiplet) corresponding to their respective connectivities.
¹³C NMR: The carbon spectrum indicates the number of chemically non-equivalent carbon atoms. docbrown.info For this compound, distinct signals are expected for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methine carbon at the chiral center, and the various methyl and methylene (B1212753) carbons. docbrown.info
Below are the predicted NMR data for this compound.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~176 |
| Quaternary (tert-butyl) | - | ~80 |
| CH (2-position) | ~2.2 | ~41 |
| CH₂ (ethyl group) | ~1.6 | ~27 |
| CH₃ (tert-butyl) | ~1.4 | ~28 |
| CH₃ (2-methyl group) | ~1.1 | ~17 |
Note: Predicted values are estimations and can vary based on the solvent and experimental conditions.
While 1D NMR establishes connectivity, two-dimensional (2D) NMR experiments are employed to explore the molecule's conformational properties and spatial relationships between atoms. mnstate.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. mnstate.educreative-biostructure.com A COSY spectrum of this compound would show cross-peaks connecting the methine proton at the C2 position with the adjacent methylene protons of the ethyl group and the protons of the C2-methyl group, confirming the structure of the 2-methylbutanoyl fragment. creative-biostructure.commodgraph.co.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. mnstate.eduresearchgate.net For esters, the conformation around the C-O single bond is a key structural feature. modgraph.co.uk NOESY can help determine the preferred orientation (cis or trans) of the ester group by identifying interactions between protons on the tert-butyl group and those on the 2-methylbutanoate chain. modgraph.co.uknih.gov
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is a powerful strategy for simplifying complex NMR spectra or tracking specific molecular fragments. nih.govsigmaaldrich.com
For this compound, selective deuteration (replacement of ¹H with ²H) of the tert-butyl group would cause its large singlet to disappear from the ¹H NMR spectrum, simplifying the analysis of the remaining signals from the 2-methylbutanoate portion. cambridge.org Conversely, labeling the 2-methylbutanoate moiety would allow for the unambiguous study of the tert-butyl group's signals. Such strategies are invaluable for confirming signal assignments in crowded spectra and for studying reaction mechanisms where the ester is a reactant or product. researchgate.netmdpi.com
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and quantifying its presence.
GC-MS is the gold standard for analyzing volatile compounds like this compound, which is found in the aroma profiles of fruits. accesson.kr In this technique, a gas chromatograph first separates the components of a mixture based on their boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.
The electron ionization (EI) mass spectrum of an ester is characterized by specific fragmentation pathways. libretexts.orgthieme-connect.de For this compound, the most prominent fragmentation is the loss of the stable tert-butyl carbocation or a neutral isobutene molecule, leading to characteristic peaks in the spectrum.
Expected Key Fragment Ions in the GC-MS of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 103 | [C₅H₇O₂]⁺ | Loss of isobutene (C₄H₈) |
| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage of the ester bond |
| 57 | [C₄H₉]⁺ | tert-butyl carbocation |
The retention time for this compound is approximately 8.2 minutes on a standard HP-5 column.
While standard GC-MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). nih.govchrom-china.com This precision allows for the determination of a compound's exact elemental formula.
For this compound, the molecular formula is C₉H₁₈O₂. HRMS can distinguish its exact mass from other isomers or different compounds that might have the same nominal mass of 158. This capability is crucial for definitively confirming the identity of the compound in complex samples without ambiguity. nih.gov
Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈O₂ | chemsrc.com |
| Molecular Weight | 158.24 g/mol | chemsrc.com |
Fragmentation Patterns and Ion Dissociation Studies
Mass spectrometry (MS) is a critical tool for determining the molecular weight and structural features of this compound through its fragmentation pattern under electron ionization (EI). The dissociation pathways are characteristic of esters, particularly those containing a bulky tert-butyl group.
Upon ionization, the molecular ion [M]⁺ of this compound (C₉H₁₈O₂) is often weak or not observed. The fragmentation is dominated by cleavages adjacent to the carbonyl group and within the ester moiety. The most significant fragmentation is the loss of a neutral isobutene molecule ((CH₃)₂C=CH₂) via a McLafferty-type rearrangement, leading to the formation of a protonated 2-methylbutanoic acid ion.
Another prominent pathway is the cleavage of the O-C(CH₃)₃ bond, resulting in the formation of a highly stable tert-butyl carbocation, [C(CH₃)₃]⁺. This ion is typically observed as the base peak or a very intense peak at a mass-to-charge ratio (m/z) of 57. nih.govlibretexts.org The loss of the entire tert-butyl group as a radical (•C(CH₃)₃) from the molecular ion leads to an acylium ion [M-57]⁺. nih.gov
Detailed research on related esters demonstrates common fragmentation patterns involving the loss of alkoxy groups and rearrangements. libretexts.org For instance, studies on tert-butyl ester derivatives consistently show a characteristic fragmentation involving the loss of the tert-butyl group, often resulting in a prominent ion at m/z [M-56] or [M-57]. nih.gov
The key fragmentation pathways and resulting ions are summarized in the table below.
Table 1: Characteristic Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Ion Structure/Fragment | Fragmentation Pathway |
|---|---|---|
| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (often low intensity) |
| 103 | [C₅H₇O₂]⁺ | Acylium ion, [M - C₄H₉]⁺ |
| 102 | [C₅H₆O₂]⁺ | Loss of isobutene, [M - C₄H₈] |
| 85 | [C₄H₅O₂]⁺ | Further fragmentation of the acyl portion |
| 57 | [C₄H₉]⁺ | tert-butyl carbocation, [C(CH₃)₃]⁺ |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides definitive information about the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically found in the region of 1730-1750 cm⁻¹. The presence of the bulky tert-butyl group can slightly influence this frequency. Other key absorptions include the C-O stretching vibrations of the ester linkage, which appear as two distinct bands in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups are observed between 2850 and 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also visible, it is typically weaker than in the FTIR spectrum. researchgate.net The C-H stretching and bending modes, as well as the C-C skeletal vibrations, often provide strong signals in the Raman spectrum, which can be useful for detailed structural analysis.
The table below outlines the expected vibrational frequencies and their assignments for this compound.
Table 2: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy Method | Intensity |
|---|---|---|---|
| 2950-3000 | C-H Asymmetric Stretch (CH₃, CH₂) | FTIR, Raman | Strong |
| 2850-2900 | C-H Symmetric Stretch (CH₃, CH₂) | FTIR, Raman | Medium-Strong |
| 1730-1750 | C=O Carbonyl Stretch (Ester) | FTIR | Very Strong |
| 1450-1470 | C-H Asymmetric Bend (CH₃, CH₂) | FTIR | Medium |
| 1365-1390 | C-H Symmetric Bend (tert-butyl) | FTIR | Medium-Strong |
| 1250-1300 | C-O Stretch (Acyl-oxygen) | FTIR | Strong |
| 1100-1150 | C-O Stretch (Alkyl-oxygen) | FTIR | Strong |
Advanced Chromatographic Separation Techniques
To analyze this compound in complex matrices or to determine its enantiomeric composition, advanced chromatographic techniques are essential.
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a powerful technique for the analysis of complex volatile samples. nih.gov This method provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC-MS. plos.org In GCxGC, the sample is subjected to two distinct separation columns, typically a nonpolar column in the first dimension and a polar or mid-polar column in the second. plos.orgresearchgate.net
The analysis of esters like butyl 2-methylbutanoate has been demonstrated in complex mixtures such as food aromas and biological samples. plos.orghpst.cz In a GCxGC-TOFMS setup, this compound would be separated from other co-eluting compounds based on both its boiling point (first dimension) and its polarity (second dimension). This results in a highly resolved "blob" on a 2D contour plot, allowing for confident identification and quantification even in the presence of hundreds of other compounds. researchgate.netsci-hub.se The coupling with a time-of-flight (TOF) mass spectrometer allows for rapid data acquisition, which is necessary to capture the narrow peaks eluting from the second-dimension column, and provides full mass spectral data for unambiguous identification. nih.gov
This compound possesses a chiral center at the second carbon of the butanoate chain, meaning it can exist as two non-superimposable mirror images: (R)-tert-butyl 2-methylbutanoate and (S)-tert-butyl 2-methylbutanoate. The separation and quantification of these enantiomers are crucial, as they can have different biological or sensory properties.
Chiral gas chromatography is the method of choice for this purpose. sci-hub.seresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For 2-methylbutanoate esters, derivatized cyclodextrin-based CSPs are highly effective. acs.org For instance, columns such as those based on heptakis-(6-O-tert-butyldimethylsilyl-2,3-di-O-acetyl)-β-cyclodextrin have been successfully used to separate the enantiomers of related compounds like ethyl 2-methylbutanoate. sci-hub.senih.gov
The bulky tert-butyl ester group can play a significant role in enhancing the chiral recognition on the CSP, often leading to better separation (resolution) compared to smaller alkyl esters. scholaris.ca The assessment of enantiomeric excess (ee) is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. scholaris.carsc.org This analysis is critical in fields such as flavor chemistry, where the enantiomeric ratio can determine the authenticity of a natural product, as the (S)-enantiomer often predominates in nature. acs.orgnih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-ethyl 2-methylbutanoate |
| (R)-tert-butyl 2-methylbutanoate |
| (S)-ethyl 2-methylbutanoate |
| (S)-tert-butyl 2-methylbutanoate |
| 2-methylbutanoic acid |
| Butyl 2-methylbutanoate |
| Ethyl 2-methylbutanoate |
| Isobutene |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and energetics of tert-butyl 2-methylbutanoate. While specific studies on this compound are not extensively available, principles from computational studies on similar esters, such as isopropyl butanoate and methyl butanoate, can be applied to understand its behavior. researchgate.netresearchgate.net
For instance, methods like the Boese-Martin for kinetics (BMK) functional in DFT and high-level ab initio methods like CBS-QB3 have been effectively used to study the unimolecular decomposition of esters. researchgate.net These calculations help in determining key energetic parameters like bond dissociation energies and the activation energies for various reaction pathways. For related esters, it has been shown that the C-C bond adjacent to the carbonyl group is often one of the weakest bonds, influencing its thermal decomposition pathways. researchgate.net
Table 1: Representative Calculated Energetic Properties for a Related Ester (Isopropyl Butanoate) using DFT and ab initio Methods.
| Property | Method | Calculated Value (kJ/mol) |
| Enthalpy of Reaction (Decomposition to Butanoic Acid and Propene) | BMK/6-31+G(d,p) | 175.7 |
| Activation Energy (Decomposition to Butanoic Acid and Propene) | BMK/6-31+G(d,p) | 194.1 |
| Enthalpy of Reaction (Decomposition to Butanoic Acid and Propene) | CBS-QB3 | 177.0 |
| Activation Energy (Decomposition to Butanoic Acid and Propene) | CBS-QB3 | 192.9 |
| Note: This data is for isopropyl butanoate and serves as an illustrative example of the types of parameters that can be calculated for this compound. researchgate.net |
Computational methods are also employed to predict spectroscopic parameters, which can aid in the experimental identification and characterization of this compound. For example, theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G), can provide a theoretical infrared (IR) spectrum. core.ac.uk These calculated spectra, when compared with experimental data, can help in assigning the observed vibrational modes to specific molecular motions. core.ac.uk While a specific study on this compound is not available, the methodology has been successfully applied to other molecules containing tert-butyl groups. core.ac.uk
A significant application of quantum chemical calculations is the characterization of transition states and the analysis of reaction pathways. For esters similar to this compound, computational studies have elucidated the mechanisms of thermal decomposition and reactions with radicals. researchgate.netresearchgate.net For example, the decomposition of isopropyl butanoate to butanoic acid and propene has been shown to proceed through a six-membered ring transition state. researchgate.net The geometry and vibrational frequencies of this transition state can be calculated, and the imaginary frequency confirms that it is a true saddle point on the potential energy surface. researchgate.net
Similarly, for the reactions of methyl butanoate with H and OH radicals, computational methods have been used to map out the potential energy surfaces for hydrogen abstraction and addition reactions. researchgate.net These studies identify the most favorable reaction channels and calculate the corresponding rate constants, which are crucial for understanding combustion chemistry. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. While specific MD studies on this compound are not readily found, the principles are widely applied in chemical and biological sciences. nih.govnih.govmdpi.com MD simulations model the atomic motions of a molecule over time, providing insights into its preferred conformations and the dynamics of conformational changes. nih.gov For a molecule like this compound, MD simulations could reveal the rotational barriers around the ester bond and the various conformations accessible at different temperatures.
Structure-Reactivity Relationship Studies using Computational Methods
Computational methods are pivotal in establishing structure-reactivity relationships. By systematically modifying the structure of a molecule and calculating its reactivity parameters, one can understand how different functional groups influence its chemical behavior. For instance, studies on various alkyl radicals have shown that increased alkyl substitution reduces the barriers to isomerization. nist.gov This principle suggests that the tertiary carbon of the tert-butyl group in this compound would significantly influence its radical-mediated reactions.
Computational Modeling of Molecular Interactions relevant to chemical reactivity
Computational modeling can be used to study the non-covalent interactions of this compound with other molecules, which is crucial for understanding its behavior in solution and its chemical reactivity. Studies on the interactions of similar esters, like methyl butanoate and ethyl butanoate, with alcohols have been conducted to understand mixture properties and intermolecular forces. researchgate.netresearchgate.net These studies often employ models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to predict thermodynamic properties based on molecular interactions. researchgate.netresearchgate.net Such models can be parameterized using quantum chemical calculations of interaction energies between molecular pairs.
Environmental Chemistry and Biodegradation Pathways
Abiotic Degradation Mechanisms and Kinetics of Tert-butyl 2-methylbutanoate (and related esters)
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, the most relevant abiotic degradation mechanisms are hydrolysis, photochemical degradation, and oxidation by atmospheric radicals.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of esters like this compound, hydrolysis results in the formation of the corresponding carboxylic acid and alcohol. This process can be catalyzed by acids or bases.
The structure of this compound, with its sterically hindered tert-butyl group and branching at the α-carbon of the acyl moiety, is expected to significantly influence its hydrolysis rate. Generally, steric hindrance around the carbonyl carbon of an ester slows down the rate of alkaline hydrolysis. arkat-usa.org The bulky tert-butyl group makes nucleophilic attack by a hydroxide ion more difficult, thus reducing the reaction rate compared to straight-chain esters. nih.govnih.gov
The primary products of the hydrolysis of this compound are tert-butyl alcohol and 2-methylbutanoic acid .
Table 1: Estimated Hydrolysis Parameters for this compound
| Parameter | Value | Conditions | Reference/Basis |
| Products | tert-butyl alcohol, 2-methylbutanoic acid | Environmental pH | General ester hydrolysis mechanism |
| Effect of Steric Hindrance | Decreased hydrolysis rate | Neutral, alkaline pH | Comparison with less hindered esters nih.govnih.gov |
| pH Dependence | Rate increases at pH < 5 and pH > 8 | Aqueous solution | General trends for ester hydrolysis researchgate.netnih.gov |
Note: The data in this table is estimated based on the hydrolysis of structurally similar, sterically hindered esters.
Photochemical degradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can occur through two main pathways:
Direct photolysis: The chemical itself absorbs photons, leading to its excitation and subsequent decomposition.
Indirect photolysis: Other substances in the environment, known as photosensitizers (e.g., humic substances in water), absorb light and produce reactive species like hydroxyl radicals (•OH) or singlet oxygen, which then attack and degrade the target compound. nih.gov
For many organic compounds, indirect photolysis is the more significant pathway in natural waters. nih.gov Aliphatic esters can undergo photolysis, and the presence of photosensitizers can accelerate this process. cdnsciencepub.comresearchgate.net The degradation of phthalate esters, for example, has been shown to be influenced by sunlight, with photolysis being a major contributor to their abiotic degradation in aqueous environments. arkat-usa.org
While specific quantum yields and reaction pathways for the direct photolysis of this compound are not documented, it is plausible that it can undergo photochemical degradation, particularly in sunlit surface waters. The primary photochemical processes for simple alkyl esters can involve intramolecular rearrangements or dissociation. cdnsciencepub.comresearchgate.net The products of such reactions would depend on the specific photochemical mechanisms involved.
In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded through reactions with photochemically generated radicals. The most important of these is the hydroxyl radical (•OH), which is highly reactive and initiates the oxidation of most organic compounds in the troposphere.
For this compound, the potential sites for hydrogen abstraction by •OH radicals are the C-H bonds in the tert-butyl group and the 2-methylbutanoyl group. The presence of an ester functional group generally influences the reactivity of adjacent C-H bonds. Based on SARs, an estimated rate constant for the reaction of this compound with •OH radicals can be calculated.
Table 2: Estimated Atmospheric Oxidation Rate Constant and Lifetime for this compound
| Parameter | Estimated Value | Reference/Basis |
| k_OH (298 K) | 2.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Structure-Activity Relationship (SAR) Estimation copernicus.orgcopernicus.orgresearchgate.net |
| Atmospheric Lifetime | ~4.6 days | Assuming an average global •OH concentration of 1 x 10⁶ molecules cm⁻³ |
Note: The k_OH value is an estimate and has not been experimentally determined. The atmospheric lifetime is calculated as 1/(k_OH * [OH]).
The oxidation of this compound initiated by •OH radicals will lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids, following a complex series of atmospheric reactions.
Biotic Degradation Processes of this compound and Analogues
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process in the removal of many organic pollutants from the environment.
The biodegradation of this compound is expected to proceed through an initial enzymatic hydrolysis step, catalyzed by esterases produced by microorganisms. This would yield tert-butyl alcohol (TBA) and 2-methylbutanoic acid . frontiersin.org Both of these intermediate products are known to be biodegradable.
Metabolism of Tert-butyl Alcohol (TBA): TBA is a well-studied metabolite from the biodegradation of the fuel oxygenate methyl tert-butyl ether (MTBE). Numerous aerobic bacteria have been isolated that can utilize TBA as a sole carbon and energy source. vt.edu The aerobic degradation pathway of TBA typically involves a series of oxidation steps, leading to the formation of intermediates such as 2-methyl-1,2-propanediol and 2-hydroxyisobutyric acid, which are then further metabolized into central metabolic pathways. researchgate.net
Metabolism of 2-Methylbutanoic Acid: 2-Methylbutanoic acid is a naturally occurring branched-chain fatty acid. Microorganisms can degrade it through pathways analogous to the β-oxidation of fatty acids. For instance, methanogenic bacterial consortia have been shown to degrade 2-methylbutyrate to propionate. researchgate.net Other bacteria can metabolize it through pathways linked to amino acid catabolism. mdpi.com
Based on the degradation of its constituent parts, a plausible aerobic biodegradation pathway for this compound is as follows:
Enzymatic Hydrolysis: this compound is hydrolyzed by bacterial esterases to tert-butyl alcohol and 2-methylbutanoic acid.
Oxidation of Tert-butyl Alcohol: The tert-butyl alcohol is oxidized to 2-methyl-1,2-propanediol and then to 2-hydroxyisobutyric acid, which eventually enters central metabolism.
β-Oxidation of 2-Methylbutanoic Acid: The 2-methylbutanoic acid is broken down via a modified β-oxidation pathway, yielding smaller organic acids that can be utilized by the microorganism.
While no studies have specifically isolated microorganisms capable of degrading this compound, it is highly probable that bacteria known to degrade other esters and the hydrolysis products (TBA and 2-methylbutanoic acid) would be effective.
Several genera of bacteria are known for their ability to degrade a wide range of organic compounds, including esters and alcohols:
Pseudomonas : Species of Pseudomonas are metabolically versatile and have been shown to degrade TBA and various alkylphenols. vt.edunih.govnih.govresearchgate.net Pseudomonas aeruginosa, for example, can degrade the sterically hindered compound 2,6-di-tert-butylphenol. nih.gov
Rhodococcus : This genus is known for its ability to degrade a vast array of hydrophobic compounds, including hydrocarbons and various aromatic compounds. nih.govresearchgate.netnih.gov Some Rhodococcus strains are also capable of hydrolyzing steroid esters. frontiersin.org
Alcaligenes : An Alcaligenes species has been isolated that is capable of degrading TBA. vt.edu
Microbial consortia, which are communities of different microbial species, are often more effective at degrading complex organic compounds than single strains. cdnsciencepub.comfrontiersin.orgmasterorganicchemistry.com This is due to the synergistic interactions between the different members of the consortium, where the metabolic products of one organism can be utilized by another. A consortium capable of degrading this compound would likely consist of bacteria that can efficiently hydrolyze the ester bond, and other bacteria that specialize in the degradation of the resulting alcohol and carboxylic acid.
Table 3: Potential Microorganisms Involved in the Biodegradation of this compound
| Microorganism Genus | Known Degradation Capabilities | Potential Role | References |
| Pseudomonas | Degradation of TBA, branched alkanes, and sterically hindered phenols. | Hydrolysis of the ester and degradation of both TBA and 2-methylbutanoic acid. | vt.edunih.govnih.govresearchgate.net |
| Rhodococcus | Degradation of a wide range of hydrophobic compounds, including esters. | Hydrolysis of the ester bond and subsequent metabolism of the products. | nih.govresearchgate.netnih.govfrontiersin.org |
| Alcaligenes | Degradation of TBA. | Metabolism of the tert-butyl alcohol intermediate. | vt.edu |
| Mixed Microbial Consortia | Enhanced degradation of complex organic pollutants through synergistic metabolism. | Complete mineralization of this compound to CO₂ and water. | cdnsciencepub.comfrontiersin.orgmasterorganicchemistry.com |
Enzymatic Systems Involved in Biodegradation
The biodegradation of this compound, a sterically hindered ester, is primarily facilitated by specific enzymatic systems capable of overcoming the structural bulk of the tert-butyl group. The key enzymes involved in the initial hydrolysis step are carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which belong to the α/β-hydrolase superfamily. csic.es These enzymes catalyze the cleavage of the ester bond, yielding tert-butyl alcohol and 2-methylbutanoic acid.
The steric hindrance presented by the tertiary carbon atom adjacent to the oxygen in the ester linkage significantly impacts the rate of enzymatic hydrolysis. researchgate.net Consequently, not all esterases and lipases exhibit activity towards tert-butyl esters. Enzymes with a sufficiently large and accessible active site are required to accommodate the bulky substrate.
Research on the enzymatic hydrolysis of various tert-butyl esters has identified several effective biocatalysts:
Lipases: Lipase (B570770) A and Lipase B from Candida antarctica (CAL-A and CAL-B, respectively) and lipases from Candida rugosa have demonstrated efficacy in catalyzing reactions involving bulky esters. nih.govgoogle.commdpi.comresearchgate.net CAL-B, in particular, is noted for its high enantioselectivity in kinetic resolutions of related carbamates. nih.gov
Esterases: A p-nitrobenzyl esterase from Bacillus subtilis has been identified as capable of cleaving C-terminal tert-butyl esters of peptides. google.com Esterases from thermophilic organisms, such as Pyrobaculum calidifontis, have also shown the ability to hydrolyze tert-butyl acetate (B1210297), indicating potential activity towards other tert-butyl esters. researchgate.net
The catalytic mechanism for these enzymes typically follows a Ping-Pong Bi-Bi kinetic model. researchgate.net In this two-step process, the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the alcohol (tert-butyl alcohol). Subsequently, the acyl-enzyme intermediate is hydrolyzed by water, releasing the carboxylic acid (2-methylbutanoic acid) and regenerating the free enzyme.
| Enzyme Class | Specific Enzyme | Source Organism | Substrate/Reaction Type | Reference |
|---|---|---|---|---|
| Lipase | Lipase A (CAL-A) | Candida antarctica | Hydrolysis of C-terminal tert-butyl esters of peptides | google.com |
| Lipase | Lipase B (CAL-B) | Candida antarctica | Transesterification involving tert-butyl carbamates | nih.gov |
| Lipase | Lipase | Candida rugosa | Hydrolysis of butyryloxy-carboxymethylphosphonates | mdpi.comresearchgate.net |
| Esterase | p-Nitrobenzyl esterase | Bacillus subtilis | Hydrolysis of C-terminal tert-butyl esters of peptides | google.com |
| Esterase | Esterase | Pyrobaculum calidifontis | Hydrolysis of tert-butyl acetate | researchgate.net |
Environmental Fate Modeling and Persistence Studies (focus on chemical transformation)
The environmental persistence of this compound is largely dictated by its susceptibility to chemical transformation processes, with hydrolysis being the most significant abiotic degradation pathway. researchgate.nettaylorfrancis.com Environmental fate models, which are quantitative descriptions of a chemical's movement and transformation, are used to predict its concentration and persistence in various environmental compartments like water, soil, and air. up.ptmdpi.com These models are constructed as mass balance equations that account for inputs, outputs, and transformation processes. up.pt
For this compound, the primary chemical transformation is the hydrolysis of the ester linkage. The rate of this reaction is highly dependent on pH. oup.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of tert-butyl esters can proceed through an AAC2 mechanism, involving a bimolecular reaction with water. oup.com
Neutral Hydrolysis: In the pH range of 5 to 7, a neutral hydrolysis pathway is predominant. oup.com
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (pH > 9), hydrolysis is significantly accelerated. taylorfrancis.comoup.com The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, proceeding to completion. libretexts.org
Studies on structurally similar compounds, such as tert-butyl formate (B1220265) and tert-butyl acetate, provide insight into the expected persistence of this compound. The hydrolysis of tert-butyl formate, for instance, has a half-life of 5 days at neutral pH and 22°C, but this decreases to just 8 minutes at pH 11. oup.com Conversely, at a pH of 2 and a temperature of 4°C, the half-life extends to 6 hours. oup.com Due to its high vapor pressure, tert-butyl acetate is expected to exist primarily in the vapor phase in the atmosphere. taylorfrancis.com Similarly, this compound is likely to partition to the atmosphere, where it would be subject to photochemical degradation. In soil and water, its persistence will be governed by the pH-dependent hydrolysis rate.
| Condition | pH | Temperature (°C) | Predominant Pathway | Rate Constant (k) | Half-Life (t½) | Reference |
|---|---|---|---|---|---|---|
| Acidic, Cold | 2 | 4 | Acid-catalyzed (AAC2) | - | 6 hours | oup.com |
| Neutral, Ambient | 5-7 | 22 | Neutral | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 5 days | oup.com |
| Alkaline, Ambient | 11 | 22 | Base-catalyzed | - | 8 minutes | oup.com |
Fate modeling for this compound would integrate these transformation kinetics with transport processes. up.pt Based on an estimated soil organic carbon-water partitioning coefficient (Koc) for tert-butyl acetate of 134, it is expected that this compound may have moderate mobility in soil and could be subject to leaching into groundwater, where its persistence would again be a function of local pH and microbial activity. taylorfrancis.com
Specialized Applications in Chemical Science
Role as a Key Intermediate in Asymmetric Synthesis of Complex Organic Molecules
The tert-butyl ester moiety is a cornerstone in modern organic synthesis, primarily serving as a protecting group for carboxylic acids. Its widespread use is attributed to its distinct steric bulk and specific reactivity. The tert-butyl group is notably stable under a variety of reaction conditions, including those involving nucleophiles and reducing agents, yet it can be selectively removed under acidic conditions, often with reagents like trifluoroacetic acid. This stability and selective cleavage make it an invaluable tool in multistep syntheses of complex, high-value organic molecules.
In asymmetric synthesis, where the three-dimensional arrangement of atoms is critical, the steric hindrance provided by the bulky tert-butyl group can effectively shield one face of a molecule. This allows reagents to approach from the less hindered side, thereby controlling the stereochemical outcome of a reaction. This principle is fundamental in the creation of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where one enantiomer of a drug may be active while the other is inactive or even harmful.
The utility of tert-butyl esters as chiral building blocks is exemplified in various synthetic routes. For instance, the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a key chiral intermediate for HMG-CoA reductase inhibitors (statins), has been efficiently achieved using whole-cell biotransformation with Lactobacillus kefir. This process highlights the compatibility of the tert-butyl ester group with biocatalytic methods to achieve high diastereomeric excess.
Furthermore, chiral titanium(IV) enolates derived from N-acyl oxazolidinones have been stereoselectively alkylated using tert-butyl peresters. This method allows for the introduction of secondary or tertiary alkyl groups with excellent diastereoselectivity, yielding adducts that are precursors to ligands for asymmetric catalysis. acs.orgresearchgate.net
The table below summarizes representative applications of tert-butyl esters as intermediates in the asymmetric synthesis of complex molecules.
Table 1: Applications of Tert-butyl Ester Moieties in Asymmetric Synthesis
| Synthetic Target Class | Role of Tert-butyl Ester | Catalyst/Method | Achieved Outcome |
|---|---|---|---|
| HMG-CoA Reductase Inhibitor Intermediate | Chiral building block | Lactobacillus kefir | High diastereomeric excess (>99%) |
| β-Substituted GABA Derivatives | Substrate for conjugate addition | Rh/(R,R)-1,2-bis(tert-butylsulfinyl)benzene complex | High yields and enantioselectivities (up to 96% ee) |
| α-Quaternary Allylic Amino Acids | Substrate for allylic alkylation | Synergistic palladium/copper catalysis | High yields (up to 87%) and enantioselectivities (up to 94% ee) |
| Alkylated N-acyl Oxazolidinones | Chiral precursor | Titanium(IV) enolates with tert-butyl peresters | Excellent diastereoselectivity (dr ≥97:3) acs.orgresearchgate.net |
Contributions to Flavor Chemistry Research (focus on chemical aspects)
A comprehensive review of scientific literature indicates that while related compounds such as ethyl 2-methylbutanoate and butyl 2-methylbutanoate are well-documented as naturally occurring flavor and aroma compounds, specific research detailing the biosynthesis, natural accumulation, and chemical profiling of tert-butyl 2-methylbutanoate in food matrices is not available. The biosynthesis of branched-chain esters in fruits, like apples, typically involves the metabolism of branched-chain amino acids such as isoleucine, leading to the formation of precursors like 2-methylbutanoyl-CoA. nih.govfao.org This acyl-CoA is then esterified with various alcohols by alcohol acyltransferase (AAT) enzymes. frontiersin.org However, the natural occurrence of tert-butanol (B103910) and its subsequent enzymatic esterification to form this compound has not been reported.
The quantitative analysis of volatile esters like this compound in complex food and beverage matrices relies on advanced analytical techniques. The primary method for such analyses is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity. rroij.comresearchgate.net To isolate and concentrate volatile esters from the non-volatile matrix components, a sample preparation step is crucial.
Headspace Solid-Phase Microextraction (HS-SPME) is the most common technique employed for this purpose. nih.govnih.govmdpi.com It is a solvent-free, rapid, and sensitive method for extracting volatile and semi-volatile compounds. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column before being detected by a mass spectrometer.
The mass spectrometer ionizes the separated compounds, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification. rroij.com For quantitative analysis, the method is calibrated using standards of the target analyte, often with the addition of an internal standard to correct for variations in extraction and injection. nih.gov
Table 2: Typical Parameters for Quantitative Analysis of Flavor Esters via HS-SPME-GC-MS
| Parameter | Description | Typical Setting |
|---|---|---|
| SPME Fiber | Stationary phase coating on the fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Extraction Temp. | Temperature at which the sample is equilibrated | 40-60 °C |
| Extraction Time | Duration of fiber exposure to the headspace | 20-40 minutes |
| GC Column | Capillary column for separation | Polar columns (e.g., DB-WAX, HP-INNOWax) of 30-60 m length |
| Injector Temp. | Temperature for thermal desorption of analytes | 240-260 °C |
| Carrier Gas | Inert gas to carry analytes through the column | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Program | Temperature gradient for chromatographic separation | Start at 40°C, ramp to 220-240°C |
| MS Ionization | Method of ionization | Electron Ionization (EI) at 70 eV |
| MS Detection | Mode of data acquisition | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification |
Catalysis Development and Applications involving Tert-butyl Ester Moieties
The tert-butyl ester group plays a significant role in the field of catalysis, both as a target for catalyst development and as a functional group within substrates for catalytic reactions. The unique steric and electronic properties of the tert-butyl moiety are often exploited to achieve high selectivity and efficiency in chemical transformations.
Research has focused on developing mild and selective catalytic methods for the deprotection of tert-butyl esters. Traditional deprotection requires strong acids, which can be incompatible with sensitive functional groups in complex molecules. acs.org Consequently, catalytic systems that operate under milder conditions are highly sought after. For example, ytterbium triflate has been demonstrated as a mild and reusable Lewis acid catalyst for the selective cleavage of tert-butyl esters in the presence of other ester types, such as benzyl (B1604629) and methyl esters. More recently, a protocol using the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane has been developed for the catalytic de-tert-butylation of esters, ethers, and carbamates under neutral conditions. acs.org
In the realm of transition metal catalysis, particularly with palladium, substrates containing tert-butyl esters are frequently used. A novel protocol for synthesizing tert-butyl esters from boronic acids and di-tert-butyl dicarbonate (B1257347) has been achieved using a palladium acetate (B1210297) and triphenylphosphine catalyst system. acs.org
Furthermore, the tert-butyl ester group is instrumental in palladium-catalyzed C-O bond formation reactions, such as the Buchwald-Hartwig amination, for the synthesis of aryl tert-butyl ethers, which are precursors to phenols. organic-chemistry.org These reactions often employ specialized phosphine ligands to facilitate the coupling of unactivated aryl halides with sodium tert-butoxide. The development of air-stable dialkylphosphinobiphenyl ligands has broadened the scope of this transformation to include electron-rich and unactivated aryl chlorides and bromides under relatively mild conditions. organic-chemistry.org The palladium-catalyzed allylic alkylation of tert-butyl(diphenylmethylene)glycinate with allyl esters under phase transfer conditions is another example where the tert-butyl ester is a key component of the substrate, enabling the asymmetric synthesis of amino acid derivatives. semanticscholar.orgresearchgate.net
Table 3: Catalytic Systems and Applications Involving Tert-butyl Esters
| Catalytic Application | Catalyst System | Substrate/Reagent | Purpose/Outcome |
|---|---|---|---|
| Selective Deprotection | Ytterbium triflate (5 mol%) | tert-Butyl benzoate (B1203000) | Cleavage of tert-butyl ester to benzoic acid with high yield |
| Mild Deprotection | Tris-4-bromophenylamminium radical cation / Triethylsilane | N-Boc-L-alanine tert-butyl ester | Catalytic cleavage of C-O bond under neutral conditions acs.org |
| Ester Synthesis | Palladium acetate / Triphenylphosphine | (Hetero)aryl boronic acids / Di-tert-butyl dicarbonate | Cross-coupling to form aryl tert-butyl esters in high yields acs.org |
| C-O Bond Formation | Pd(OAc)₂ / Dialkylphosphinobiphenyl ligands | Aryl halides / Sodium tert-butoxide | Synthesis of aryl tert-butyl ethers (phenol precursors) organic-chemistry.org |
| Asymmetric Alkylation | Palladium complex / Chiral phase transfer catalyst | tert-Butyl(diphenylmethylene)glycinate / Allyl esters | Enantioselective synthesis of α-allylic amino acids semanticscholar.orgresearchgate.net |
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules. springernature.commdpi.com For tert-butyl 2-methylbutanoate, AI and machine learning (ML) offer powerful tools to predict its properties and to design novel analogues with tailored characteristics.
Table 1: Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Technique | Predicted Outcome |
|---|---|---|
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of sensory descriptors, boiling point, and solubility. |
| Novel Compound Generation | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of new esters with optimized fragrance profiles and stability. springernature.com |
| Synthesis Optimization | Predictive Modeling | Identification of optimal reaction conditions (catalyst, temperature, solvent) for maximizing yield. |
Exploration of Novel Biocatalytic Systems for Sustainable Production
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a compelling alternative to traditional chemical synthesis, which often relies on harsh conditions and hazardous reagents. mdpi.comnih.gov Lipases, in particular, have shown great promise as effective biocatalysts for the production of various esters, including those used in the food, cosmetic, and pharmaceutical industries. mdpi.comnih.gov
The synthesis of esters like this compound can be achieved via enzymatic esterification. semanticscholar.org This process offers several advantages:
Mild Reaction Conditions: Enzymatic reactions typically occur at moderate temperatures and pressures, reducing energy consumption. nih.gov
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer side reactions. nih.gov
Environmental Benefits: Biocatalytic processes are environmentally friendly, often performed in solvent-free systems or using green solvents. oup.com
Research in this area will focus on discovering and engineering novel lipases with improved activity and stability for the synthesis of branched-chain esters. The enzymatic synthesis of branched esters can be more complex due to steric hindrance near the enzyme's active site. semanticscholar.org Therefore, future work will involve screening microbial sources for new lipases or using protein engineering techniques to tailor existing enzymes for improved performance with substrates like 2-methylbutanoic acid and tert-butanol (B103910). Immobilization of lipases on supports such as magnetic microparticles or resins is another key strategy to enhance their stability and enable reusability, which is crucial for cost-effective industrial-scale production. nih.govoup.com
Table 2: Comparison of Biocatalysts for Ester Synthesis
| Enzyme Source | Immobilization Support | Key Advantages | Relevant Ester Synthesized |
|---|---|---|---|
| Candida antarctica Lipase (B570770) B (CALB) | Macroporous acrylic resin (e.g., Novozym® 435) | High efficiency and stability, widely used commercially. semanticscholar.org | Branched-chain esters (e.g., 2-ethylhexyl 2-methylhexanoate). semanticscholar.org |
| Thermomyces lanuginosus Lipase (TLL) | Ion exchange resin (e.g., Q-Sepharose®) | High activity in fatty acid ester production. nih.gov | Fatty acid ethyl esters. nih.gov |
Advanced in situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. youtube.com These methods can track the concentration of reactants, intermediates, and products over time without disturbing the reaction mixture. acs.org
For the Fischer esterification process, which is a common method for synthesizing esters from a carboxylic acid and an alcohol, in situ Raman spectroscopy is a particularly powerful tool. open-raman.orgmasterorganicchemistry.com It can monitor the subtle changes in chemical bonds as the reaction progresses from acetic acid and ethanol (B145695) to ethyl acetate (B1210297), even though the reactant and product spectra can be very similar. open-raman.org This real-time data allows for the precise determination of reaction rates and equilibrium constants.
Applying these techniques to the synthesis of this compound would enable researchers to:
Optimize Reaction Conditions: By observing the effect of changes in temperature, pressure, or catalyst concentration in real-time, the optimal conditions for maximizing yield and minimizing reaction time can be quickly identified.
Elucidate Reaction Mechanisms: The detection of transient intermediates can provide a clearer picture of the reaction pathway, which is crucial for both chemical and biocatalytic synthesis. youtube.com
Improve Process Control: In an industrial setting, in situ monitoring can be integrated into process control systems to ensure consistent product quality and safety. researchgate.net
Future research will likely involve combining different in situ techniques (e.g., Raman, FTIR, NMR) to gain a more comprehensive understanding of the reaction dynamics.
Development of High-Throughput Screening Methodologies for Synthetic Efficiency
To accelerate the discovery of optimal synthetic routes, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid, parallel execution and analysis of a large number of experiments, making it possible to efficiently screen vast parameter spaces. sptlabtech.com
For the synthesis of this compound, HTS can be applied in several ways:
Catalyst Screening: Whether pursuing a chemical or biocatalytic route, HTS can be used to screen libraries of potential catalysts (e.g., different acids, metal catalysts, or lipases) to identify the most active and selective candidates. nih.gov
Reaction Condition Optimization: HTS platforms can systematically vary parameters such as temperature, solvent, reactant ratios, and catalyst loading in multi-well plates. sptlabtech.com This allows for the rapid mapping of the reaction landscape to find the conditions that provide the highest conversion and yield.
Enzyme Evolution: When developing biocatalytic systems, HTS is crucial for screening libraries of enzyme variants generated through directed evolution to find mutants with enhanced properties for a specific reaction. researchgate.net
Modern HTS methods often utilize spectrophotometric or mass spectrometric techniques for rapid analysis. researchgate.netpurdue.edu For instance, colorimetric assays using pH indicators can be employed to screen for lipase activity by detecting the release of fatty acids during ester hydrolysis. nih.gov The development of HTS assays tailored for the specific chemistry of this compound synthesis will significantly reduce the time and resources required for process development.
Table 3: Parameters for High-Throughput Screening of this compound Synthesis
| Parameter | Range/Variables to be Screened | Analytical Method |
|---|---|---|
| Catalyst (Chemical) | Lewis acids, Brønsted acids, solid acid catalysts | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Catalyst (Biocatalytic) | Various lipases (free and immobilized) from different microbial sources | Spectrophotometry (e.g., using chromogenic substrates or pH indicators). nih.govresearchgate.net |
| Solvent | Hexane, toluene, ionic liquids, solvent-free conditions | GC-MS, HPLC |
| Temperature | 30 - 100 °C | Plate reader with temperature control |
| Substrate Molar Ratio | 1:1 to 1:5 (Alcohol:Acid) | GC-MS, HPLC |
Q & A
Q. What are the primary synthetic routes for tert-butyl 2-methylbutanoate, and what methodological considerations are critical for yield optimization?
Tert-butyl esters are typically synthesized via esterification of carboxylic acids with tert-butanol under acid catalysis or via transesterification. Key factors include reaction temperature (often 0–25°C to minimize side reactions like elimination), anhydrous conditions, and stoichiometric control of reagents. For this compound, protection of reactive groups (e.g., using tert-butyl carbamates as intermediates) may be required . Catalysts like DMAP or H2SO4 can enhance efficiency. Post-synthesis purification via fractional distillation or chromatography is essential for high-purity products.
Q. How can gas chromatography-olfactometry (GC-O) and odor activity values (OAVs) be used to characterize this compound in complex matrices?
GC-O identifies aroma-active compounds by coupling chromatographic separation with human sensory evaluation. For this compound, which contributes fruity notes, OAVs (ratio of compound concentration to its odor threshold) quantify its sensory impact. In apple and pineapple studies, OAVs >1 indicate significant aroma contributions . Methodological rigor includes using internal standards (e.g., 2-undecanone) for quantification and validating results across multiple dilutions to avoid matrix interference.
Q. What safety protocols are recommended for handling tert-butyl esters, given their potential reactivity?
While direct data on this compound are limited, analogous tert-butyl compounds require storage in airtight containers at ≤4°C to prevent hydrolysis or oxidation . Reactive esters should be handled in fume hoods using non-sparking tools, grounded equipment, and explosion-proof electrical systems. Personal protective equipment (PPE) and emergency rinsing stations are mandatory.
Advanced Research Questions
Q. How do structural modifications (e.g., branching, substituent position) influence the nematicidal activity of this compound analogs?
Studies on isobutyl 2-methylbutanoate demonstrate that ester chain branching enhances nematicidal efficacy. For example, LC50 values for pine wood nematodes vary significantly with substituent size and position: tert-butyl groups may improve lipid membrane penetration due to increased hydrophobicity . Computational modeling (e.g., DFT for ligand-receptor interactions) and bioassay-guided fractionation are recommended to correlate structure-activity relationships.
Q. What experimental strategies resolve contradictions in ester concentration data during microbial fermentation (e.g., malolactic fermentation in wines)?
Branched esters like ethyl 2-methylbutanoate increase by 12–190% during malolactic fermentation (MLF), but variations depend on bacterial strain and matrix composition . To address discrepancies:
- Use isotopically labeled standards (e.g., ¹³C-tert-butyl esters) for precise quantification.
- Control variables such as pH, temperature, and nutrient availability in replicate trials.
- Apply multivariate analysis (PCA or PLS) to identify strain-specific metabolic pathways affecting ester synthesis.
Q. How can GC/O-AT (Gas Chromatography/Olfactometry-Associated Taste) techniques enhance the study of this compound’s sensory impact in food systems?
GC/O-AT links odorants to taste modulation. For instance, ethyl 2-methylbutanoate enhances perceived sweetness in fruit juices when paired with sucrose . Experimental design should:
- Use panelists trained in sensory descriptor calibration.
- Combine GC-O with taste receptor binding assays to identify synergistic effects.
- Validate findings in vivo using model systems (e.g., Drosophila melanogaster for chemosensory response).
Q. What are the challenges in differentiating this compound from its structural isomers (e.g., isobutyl or sec-butyl analogs) using spectroscopic methods?
Structural isomers share similar functional groups but differ in branching. Key techniques include:
- NMR : ¹³C NMR distinguishes tert-butyl (δ ~25–30 ppm for quaternary carbons) from isobutyl (δ ~20–22 ppm).
- MS/MS : Fragmentation patterns vary; tert-butyl esters show dominant [M−C4H9]+ ions, while linear analogs produce [M−CO2]+ .
- IR : Tert-butyl groups exhibit unique C-H stretching (∼1360–1380 cm⁻¹).
Methodological Notes
- Data Validation : Cross-reference chromatographic results with synthetic standards and replicate analyses to minimize false positives/negatives.
- Contradiction Management : When ester quantification conflicts arise (e.g., in fermentation studies), employ spike-recovery experiments to assess matrix effects .
- Safety Compliance : Adhere to OSHA and institutional guidelines for reactive ester storage, emphasizing secondary containment and inert atmosphere use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
